molecular formula C13H14BrClN2O2 B572040 Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-42-2

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B572040
M. Wt: 345.621
InChI Key: SHRIZQSBVKMZHE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2 . It is a specialty chemical that is used in various applications, including as a building block in the synthesis of other complex molecules .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C13H14BrClN2O2. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The 5-position of the pyrrolopyridine core is substituted with a bromine atom, and the 3-position is substituted with a chloromethyl group . The carboxylate group is attached to the nitrogen of the pyrrole ring and is further substituted with a tert-butyl group .

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

A study demonstrated the synthesis of fluorinated pyrrolo[2,3-b]pyridines, highlighting an efficient approach to these compounds which are potentially useful as adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. The research detailed a method for removing the tert-butyl protecting group, followed by glycosylation of the resultant products, showing the utility of the compound in developing novel inhibitors (Iaroshenko et al., 2009).

Advanced Organic Synthesis

Another application involved a practical synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This research outlines a chromatography-free synthesis process, emphasizing the compound's role in producing complex organic molecules with high yield and enantiomeric excess. The study showcases the compound's significance in asymmetric synthesis and organic chemistry (Chung et al., 2005).

Catalysis and Reaction Mechanisms

Research into the Suzuki cross-coupling reactions of brominated salicylaldehyde with pyridylboronic acid used variants of the compound to develop an efficient method for coupling arylboronic acids with aryl bromides. This study highlights the compound's utility in facilitating complex reactions, offering insights into catalysis and reaction mechanisms (Wang et al., 2014).

Heterocyclic Chemistry and Drug Design

Further, the compound was employed in the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, demonstrating its utility in continuous flow synthesis and drug design. The research provided a novel one-step synthesis method, advancing the field of heterocyclic chemistry and showcasing the compound's relevance in the synthesis of potential drug candidates (Herath & Cosford, 2010).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRIZQSBVKMZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735084
Record name tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

CAS RN

1234616-42-2
Record name tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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